molecular formula C13H16O2 B13073327 3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid

3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13073327
M. Wt: 204.26 g/mol
InChI Key: CWLZNNNZOILIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . This compound is characterized by a cyclobutane ring substituted with a 3-methyl group and a 4-methylphenyl group, along with a carboxylic acid functional group. It is known for its unique reactivity and selectivity in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 4-methylphenylacetic acid, the compound can be synthesized through a series of steps including Friedel-Crafts alkylation, cyclization, and subsequent functional group transformations .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial in scaling up the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target molecules. Additionally, the aromatic and cyclobutane rings contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both aromatic and cyclobutane rings. This combination imparts distinct reactivity and selectivity, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16O2/c1-9-3-5-11(6-4-9)13(12(14)15)7-10(2)8-13/h3-6,10H,7-8H2,1-2H3,(H,14,15)

InChI Key

CWLZNNNZOILIQL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2=CC=C(C=C2)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.